![molecular formula C30H34ClN3O10 B14183844 N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 918437-40-8](/img/structure/B14183844.png)
N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic compound that exhibits a range of interesting chemical and biological properties This compound is characterized by its unique molecular structure, which includes a piperidine ring, a chlorobenzoyl group, and a cyano-methoxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorobenzoyl group, and the coupling of the cyano-methoxyphenyl moiety. Common reagents used in these reactions include chlorobenzoyl chloride, piperidine, and various catalysts and solvents. The reaction conditions often require precise temperature control and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs. Advanced purification techniques, such as chromatography and crystallization, are often employed to isolate the final product.
化学反应分析
Types of Reactions
N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or dehydroxylated compounds.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable target for synthetic chemists.
Biology
In biological research, the compound is investigated for its potential interactions with various biological targets, such as enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industry, the compound’s properties are leveraged for various applications, such as in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Similar compounds include other piperidine derivatives, chlorobenzoyl-containing molecules, and cyano-methoxyphenyl compounds. These compounds share structural similarities but may exhibit different chemical and biological properties.
Uniqueness
What sets N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide apart is its unique combination of functional groups and its specific stereochemistry
属性
CAS 编号 |
918437-40-8 |
|---|---|
分子式 |
C30H34ClN3O10 |
分子量 |
632.1 g/mol |
IUPAC 名称 |
N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H28ClN3O4.C4H6O6/c1-34-24-8-2-18(15-28)14-21(24)5-9-25(32)29-23(17-31)16-30-12-10-20(11-13-30)26(33)19-3-6-22(27)7-4-19;5-1(3(7)8)2(6)4(9)10/h2-9,14,20,23,31H,10-13,16-17H2,1H3,(H,29,32);1-2,5-6H,(H,7,8)(H,9,10)/t23-;1-,2-/m01/s1 |
InChI 键 |
UHGIIHANVZMQKW-XAVZCNJSSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C#N)C=CC(=O)N[C@@H](CN2CCC(CC2)C(=O)C3=CC=C(C=C3)Cl)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
COC1=C(C=C(C=C1)C#N)C=CC(=O)NC(CN2CCC(CC2)C(=O)C3=CC=C(C=C3)Cl)CO.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


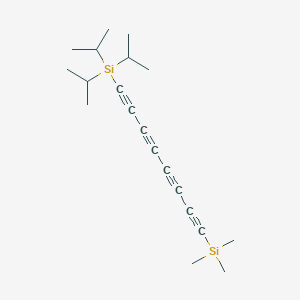
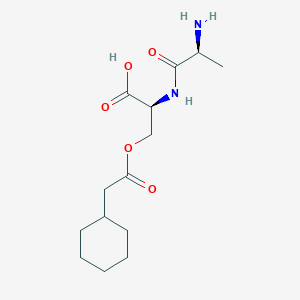
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
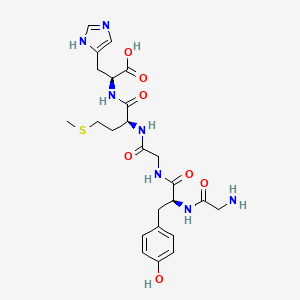

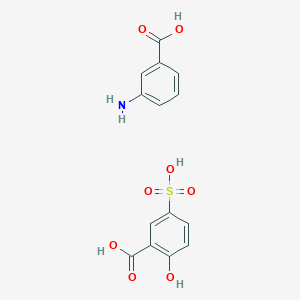
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
![(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide](/img/structure/B14183800.png)
silane](/img/structure/B14183806.png)
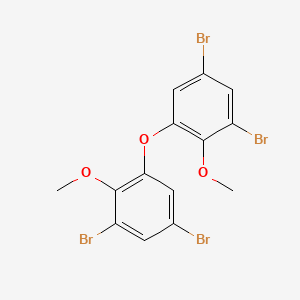
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
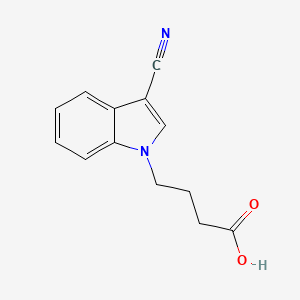

![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
